3(2H)-Pyridazinone, 4-chloro-2-(4-chlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)-
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Overview
Description
3(2H)-Pyridazinone, 4-chloro-2-(4-chlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- is a complex organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4-chloro-2-(4-chlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- typically involves multiple steps, including halogenation, nucleophilic substitution, and cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
Industrially, it might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3(2H)-Pyridazinone, 4-chloro-2-(4-chlorophenyl)-5-methoxy-
- 3(2H)-Pyridazinone, 4-chloro-2-(4-chlorophenyl)-5-iodo-
Uniqueness
The uniqueness of 3(2H)-Pyridazinone, 4-chloro-2-(4-chlorophenyl)-5-((6-iodo-3-pyridinyl)methoxy)- lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
CAS No. |
122322-19-4 |
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Molecular Formula |
C16H10Cl2IN3O2 |
Molecular Weight |
474.1 g/mol |
IUPAC Name |
4-chloro-2-(4-chlorophenyl)-5-[(6-iodopyridin-3-yl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H10Cl2IN3O2/c17-11-2-4-12(5-3-11)22-16(23)15(18)13(8-21-22)24-9-10-1-6-14(19)20-7-10/h1-8H,9H2 |
InChI Key |
KNFYJKSYDYUGTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C=N2)OCC3=CN=C(C=C3)I)Cl)Cl |
Origin of Product |
United States |
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